molecular formula C11H9F3O B1593294 Cyclopropyl 3-trifluoromethylphenyl ketone CAS No. 38675-82-0

Cyclopropyl 3-trifluoromethylphenyl ketone

Cat. No. B1593294
CAS RN: 38675-82-0
M. Wt: 214.18 g/mol
InChI Key: NYNWWUZGUWKJEP-UHFFFAOYSA-N
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Description

Cyclopropyl 3-trifluoromethylphenyl ketone (C3TFMK) is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, and it has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Oxyfunctionalization of Cyclopropane Derivatives

  • Research highlights efficient methods for the transformation of cyclopropane derivatives, emphasizing the oxidation of methylene groups activated by an adjacent cyclopropane. This process is pivotal in synthesizing carbonylcyclopropanes, which are crucial intermediates in synthetic organic chemistry. The study discusses the use of powerful oxidants and catalytic systems, based on transition metals, to achieve the oxidation of cyclopropane-containing compounds into cyclopropylketones, showcasing the compound's potential in simplifying synthetic routes and enhancing atom economy (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Applications in Organic Light Emitting Diodes (OLEDs)

  • The review on transition-metal phosphors with cyclometalating ligands presents advanced methodologies for preparing transition-metal-based phosphors, showcasing applications in OLEDs. The favorable metal-chelate bonding interaction and the ability to fine-tune emission wavelengths highlight the potential of cyclopropyl 3-trifluoromethylphenyl ketone derivatives in developing highly emissive phosphorescent complexes for opto-electronic applications (Chi & Chou, 2010).

N-Heterocyclic Silylene Complexes in Catalysis

  • The catalytic applications of N-heterocyclic silylene (NHSi) transition metal complexes are discussed, with a focus on their emerging role in catalytic transformations. This research highlights the innovative use of cyclopropyl 3-trifluoromethylphenyl ketone derivatives in creating new catalysts for various chemical reactions, including alkyne cyclotrimerization and ketone hydrosilylation, underscoring the material's significance in novel catalytic processes (Blom, Gallego, & Driess, 2014).

Sustainable Jet Fuels

  • The development of bio-based cycloalkanes for high-performance sustainable jet fuels is critically reviewed, emphasizing the conversion of biomass sources to cycloalkanes, which improve jet fuel properties such as density and volumetric heat of combustion. This application demonstrates the compound's potential in contributing to the production of 100% bio-based fuels that can surpass conventional petroleum-based fuels in performance, aligning with efforts to reduce the carbon footprint of commercial and military aviation (Muldoon & Harvey, 2020).

properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNWWUZGUWKJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642501
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-trifluoromethylphenyl ketone

CAS RN

38675-82-0
Record name Cyclopropyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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